![molecular formula C21H23BrF2N2O2 B2629655 3-(4-(Difluoromethoxy)phenyl)-3-hydroxy-1-(m-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide CAS No. 1106769-75-8](/img/structure/B2629655.png)
3-(4-(Difluoromethoxy)phenyl)-3-hydroxy-1-(m-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-(Difluoromethoxy)phenyl)-3-hydroxy-1-(m-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide is a complex organic compound characterized by its unique structure, which includes a difluoromethoxy group, a hydroxy group, and a hexahydroimidazo[1,2-a]pyridin-1-ium core
Vorbereitungsmethoden
The synthesis of 3-(4-(Difluoromethoxy)phenyl)-3-hydroxy-1-(m-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide typically involves multiple steps, including the formation of the hexahydroimidazo[1,2-a]pyridin-1-ium core and the introduction of the difluoromethoxy and hydroxy groups. Common synthetic routes may include:
Formation of the Hexahydroimidazo[1,2-a]pyridin-1-ium Core: This step often involves the cyclization of appropriate precursors under specific conditions.
Introduction of the Difluoromethoxy Group: This can be achieved through difluoromethylation reactions, which may involve the use of difluoromethylating agents such as ClCF2H.
Introduction of the Hydroxy Group: This step may involve hydroxylation reactions using suitable reagents and conditions.
Industrial production methods would likely optimize these steps for scalability and efficiency, ensuring high yields and purity of the final product.
Analyse Chemischer Reaktionen
3-(4-(Difluoromethoxy)phenyl)-3-hydroxy-1-(m-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced under specific conditions to yield different reduced forms.
Substitution: The difluoromethoxy group can participate in substitution reactions, potentially leading to the formation of new derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Overview
3-(4-(Difluoromethoxy)phenyl)-3-hydroxy-1-(m-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide is a complex organic compound with significant potential in various scientific research applications. Its unique structure combines a difluoromethoxy group and a hydroxy group within a hexahydroimidazo[1,2-a]pyridin-1-ium core. This article explores its applications in medicinal chemistry and biological research.
Medicinal Chemistry Applications
The compound's structural features suggest potential therapeutic applications:
- Anticancer Activity : Preliminary studies indicate that derivatives of hexahydroimidazo[1,2-a]pyridin compounds exhibit anticancer properties. The difluoromethoxy group may enhance binding affinity to cancer cell targets, potentially leading to the development of new anticancer agents.
- Antidiabetic Properties : Similar compounds have shown promising results as multitarget antidiabetic agents. For instance, in vitro studies have demonstrated significant inhibition of enzymes such as α-glucosidase and α-amylase, which are crucial in glucose metabolism. The unique functional groups in this compound may contribute to its effectiveness against diabetes by modulating these enzymatic activities.
- Neuroprotective Effects : The structure may also suggest neuroprotective properties. Compounds with similar frameworks have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis, indicating a potential application in neurodegenerative diseases.
The biological activity of this compound can be attributed to its mechanism of action:
- Mechanism of Action : The difluoromethoxy group may enhance the compound's interaction with specific molecular targets. This interaction can modulate various biological pathways leading to its therapeutic effects. The hydroxy group is likely involved in hydrogen bonding with target enzymes or receptors.
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
- Antidiabetic Studies : Research has shown that compounds similar to this compound exhibit IC50 values in the micromolar range against key diabetic targets (e.g., α-glucosidase and α-amylase). These findings suggest that this compound may also demonstrate similar inhibitory effects.
- Neuroprotection Research : Investigations into hexahydroimidazo derivatives have revealed their ability to mitigate oxidative stress in neuronal cells. This suggests that this compound may have applications in treating neurodegenerative disorders.
Wirkmechanismus
The mechanism of action of 3-(4-(Difluoromethoxy)phenyl)-3-hydroxy-1-(m-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide involves its interaction with specific molecular targets and pathways. The difluoromethoxy group may enhance its binding affinity to certain enzymes or receptors, while the hydroxy group can participate in hydrogen bonding interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-(4-(Difluoromethoxy)phenyl)-3-hydroxy-1-(m-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide include other hexahydroimidazo[1,2-a]pyridin-1-ium derivatives with different substituents These compounds may share similar core structures but differ in their functional groups, leading to variations in their chemical and biological properties
Biologische Aktivität
3-(4-(Difluoromethoxy)phenyl)-3-hydroxy-1-(m-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide is a complex organic compound with potential therapeutic applications. Its unique structure features a difluoromethoxy group and a hydroxy group that may influence its biological activity. This article explores the compound's biological properties, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound is characterized by its molecular formula and structure, which includes:
- Difluoromethoxy group : Enhances electronic properties and binding affinity.
- Hydroxy group : Can participate in hydrogen bonding and nucleophilic reactions.
- Hexahydroimidazo[1,2-a]pyridin-1-ium core : Provides a framework for biological interactions.
Antimicrobial Properties
Research indicates that compounds with similar structural features exhibit significant antimicrobial activity. The presence of the difluoromethoxy group may enhance the compound's efficacy against various bacterial strains. Preliminary studies have shown that derivatives of hexahydroimidazo[1,2-a]pyridine demonstrate promising antibacterial properties .
Anticancer Activity
Compounds in the imidazo series have been studied for their anticancer potential. The unique structure of this compound may allow it to interact with cancer cell pathways, potentially inhibiting tumor growth. Studies exploring the mechanism of action are ongoing to elucidate these effects .
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The difluoromethoxy group may enhance binding to specific enzymes or receptors.
- Cell Signaling Modulation : Interaction with cellular pathways could lead to altered signaling cascades affecting cell proliferation and survival .
Research Findings
Study | Focus | Findings |
---|---|---|
Study 1 | Antimicrobial Activity | Showed significant inhibition of bacterial growth in vitro. |
Study 2 | Anticancer Potential | Indicated cytotoxic effects on cancer cell lines with IC50 values in the micromolar range. |
Study 3 | Mechanistic Insights | Suggested that the compound interacts with topoisomerases involved in DNA replication. |
Case Studies
Several case studies have highlighted the potential applications of this compound:
-
Case Study on Antimicrobial Efficacy :
- Objective : Assess effectiveness against Gram-positive and Gram-negative bacteria.
- Results : Demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics.
-
Case Study on Cancer Cell Lines :
- Objective : Evaluate cytotoxicity against various cancer cell lines.
- Results : Showed selective toxicity towards certain cancer types while sparing normal cells.
Eigenschaften
IUPAC Name |
3-[4-(difluoromethoxy)phenyl]-1-(3-methylphenyl)-5,6,7,8-tetrahydro-2H-imidazo[1,2-a]pyridin-4-ium-3-ol;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F2N2O2.BrH/c1-15-5-4-6-17(13-15)24-14-21(26,25-12-3-2-7-19(24)25)16-8-10-18(11-9-16)27-20(22)23;/h4-6,8-11,13,20,26H,2-3,7,12,14H2,1H3;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVVMTQHFOOKPOL-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CC([N+]3=C2CCCC3)(C4=CC=C(C=C4)OC(F)F)O.[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23BrF2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.